molecular formula C3H3NOS B12927131 1,2-Thiazol-5(2H)-one CAS No. 82357-89-9

1,2-Thiazol-5(2H)-one

Cat. No.: B12927131
CAS No.: 82357-89-9
M. Wt: 101.13 g/mol
InChI Key: JUCNRWYKMOYMOP-UHFFFAOYSA-N
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Description

Isothiazol-5(2H)-one is a heterocyclic compound containing sulfur and nitrogen atoms within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Isothiazol-5(2H)-one can be synthesized through several methods. One common approach involves the reaction of 5-lithioisothiazoles with sulfur at low temperatures, typically around -70°C, to produce lithium isothiazole-5-thiolates. These thiolates can then be further transformed into stable mercuric thiolates or other derivatives .

Industrial Production Methods: Industrial production of isothiazol-5(2H)-one often involves the use of advanced synthetic techniques to ensure high yield and purity. The specific methods may vary depending on the desired application and scale of production.

Chemical Reactions Analysis

Types of Reactions: Isothiazol-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: Isothiazol-5(2H)-one can participate in substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted isothiazoles .

Scientific Research Applications

Isothiazol-5(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isothiazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to alterations in their function. This mechanism is particularly relevant in its antimicrobial and antifungal activities, where it disrupts essential cellular processes in microorganisms .

Comparison with Similar Compounds

  • Isothiazol-5-amine hydrochloride
  • Isothiazol-5-methanol
  • Isothiazol-5-thiol

Comparison: Isothiazol-5(2H)-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, isothiazol-5-amine hydrochloride and isothiazol-5-methanol have different functional groups, leading to variations in their chemical behavior and applications .

Properties

CAS No.

82357-89-9

Molecular Formula

C3H3NOS

Molecular Weight

101.13 g/mol

IUPAC Name

2H-1,2-thiazol-5-one

InChI

InChI=1S/C3H3NOS/c5-3-1-2-4-6-3/h1-2,4H

InChI Key

JUCNRWYKMOYMOP-UHFFFAOYSA-N

Canonical SMILES

C1=CNSC1=O

Origin of Product

United States

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